molecular formula C11H14BrNOS B13082435 N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine

N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine

Cat. No.: B13082435
M. Wt: 288.21 g/mol
InChI Key: DIKPICMEVZTRSL-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14BrNOS. It is characterized by the presence of a bromine atom, a methoxy group, and a thiolan-3-amine structure. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine typically involves multiple steps. One common method includes the bromination of a methoxy-substituted phenylthiolane, followed by amination. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process likely involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental regulations are met.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiolanes .

Scientific Research Applications

N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methylphenyl)thiolan-3-amine
  • N-(4-Bromo-3-ethoxyphenyl)thiolan-3-amine

Uniqueness

N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group distinguishes it from other similar compounds and may confer unique properties in terms of solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

N-(4-bromo-3-methoxyphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14BrNOS/c1-14-11-6-8(2-3-10(11)12)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

DIKPICMEVZTRSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2CCSC2)Br

Origin of Product

United States

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